Methyl 2-bromo-3-fluorobenzoate
Overview
Description
Methyl 2-bromo-3-fluorobenzoate is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl benzoate. The process typically includes:
Bromination: Using bromine or a brominating agent like dibromohydantoin in the presence of a solvent such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are often used.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are employed under mild conditions to facilitate the coupling reaction.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Coupling Products: Biaryl compounds are typically produced through Suzuki–Miyaura coupling.
Scientific Research Applications
Methyl 2-bromo-3-fluorobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 2-bromo-3-fluorobenzoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the benzene ring influence the electron density, making the compound susceptible to various chemical transformations. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Methyl 3-bromo-2-fluorobenzoate: Similar in structure but with different substitution positions.
Methyl 2-fluorobenzoate: Lacks the bromine atom, affecting its reactivity and applications.
Methyl 2-bromobenzoate: Lacks the fluorine atom, leading to different chemical behavior.
Uniqueness: Methyl 2-bromo-3-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its versatility in various chemical reactions and research applications .
Properties
IUPAC Name |
methyl 2-bromo-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCCTNIBELHUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479860 | |
Record name | Methyl 2-bromo-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647020-71-1 | |
Record name | Methyl 2-bromo-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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